Product packaging for Boc-val-leu-gly-arg-OH(Cat. No.:CAS No. 102185-55-7)

Boc-val-leu-gly-arg-OH

Cat. No.: B561364
CAS No.: 102185-55-7
M. Wt: 543.666
InChI Key: DGHVKPVEBMXHCK-BQFCYCMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Oligopeptides in Biochemical Investigations

Oligopeptides are short chains of amino acids, typically comprising between two and twenty residues, linked by peptide bonds. creative-peptides.com In living organisms, they are integral to a vast array of biological functions, acting as hormones, neurotransmitters, and immune modulators. creative-peptides.commsu.ru Natural oligopeptides are involved in regulating almost every vital process, from intercellular communication to interspecies competition. msu.ru

In the realm of biochemical investigation, synthetic oligopeptides are indispensable tools. Their relatively small size makes them easier to synthesize and modify compared to larger proteins. chinesechemsoc.org This has led to their widespread use in several key research areas:

Protein Structure and Function Studies: Oligopeptides are used to study peptide-protein interactions, helping to elucidate complex biological pathways. creative-peptides.com

Enzymatic Assays: Specific oligopeptide sequences are designed to act as substrates for particular enzymes, enabling the study of enzyme kinetics and inhibition.

Drug Discovery and Development: Peptides can be designed to mimic or block the function of natural peptides, making them valuable candidates for new therapeutics. researchgate.net Their high selectivity and potency are attractive features for drug development. daisogel.com

Biomaterial Engineering: Oligopeptides can be engineered to self-assemble into highly organized nanostructures, such as hydrogels, which have promising applications in tissue engineering, targeted drug delivery, and bioimaging. chinesechemsoc.org

Significance of N-Terminal tert-Butyloxycarbonyl (Boc) Protection in Peptide Synthesis and Research Applications

Chemical peptide synthesis involves the sequential coupling of amino acids to form a specific chain. A critical challenge in this process is to prevent unwanted side reactions at the reactive amino group (N-terminus) and side chains of the amino acids. wikipedia.org This is achieved by using "protecting groups" that temporarily block these reactive sites.

The tert-Butyloxycarbonyl (Boc) group is one of the most common and historically significant temporary protecting groups for the N-terminus. wikipedia.orgthermofisher.com Its use is a cornerstone of a major strategy in solid-phase peptide synthesis (SPPS), often referred to as Boc/Bzl chemistry. wikipedia.orgpeptide.com

The key features of Boc protection are:

Application: In Boc-SPPS, the first amino acid is anchored to a solid resin support, and subsequent amino acids are added one by one. Each incoming amino acid has its N-terminus protected by a Boc group. thermofisher.com

Cleavage: After a successful coupling reaction, the Boc group must be removed to free the N-terminus for the next coupling step. The Boc group is specifically designed to be labile (easily removed) under moderately acidic conditions, typically using trifluoroacetic acid (TFA). wikipedia.orgthermofisher.com

Orthogonality: The side-chain protecting groups used in Boc/Bzl chemistry (often benzyl-based) are stable to the acidic conditions used to remove the Boc group. wikipedia.org They are only removed at the final stage of synthesis using a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), which also cleaves the completed peptide from the resin support. peptide.com

The Boc strategy is particularly valued for the synthesis of complex, long, or aggregation-prone peptides, as the repeated acidic deprotection steps help to keep the peptide chain well-solvated. peptide.com Therefore, the presence of a Boc group on a peptide like Boc-Val-Leu-Gly-Arg-OH indicates it is either an intermediate product from a Boc-SPPS process or a final product intended for use where N-terminal reactivity is not desired. nih.gov

Contextualization of the Val-Leu-Gly-Arg Peptide Sequence in Enzymatic Substrate Design and Recognition

The specific amino acid sequence of a peptide dictates its biological function and how it interacts with other molecules, particularly enzymes. Synthetic peptides are frequently designed to mimic the natural cleavage sites of proteases (enzymes that break down proteins). This allows them to be used as specific substrates to measure the activity of these enzymes. nih.gov

The sequence Val-Leu-Gly-Arg is significant for several reasons:

Arginine at the P1 Position: Proteases recognize and cleave specific amino acid sequences. The position immediately before the cleaved bond is known as P1. The Arginine (Arg) residue in this compound is in the P1 position. Many serine proteases, such as trypsin, thrombin, and convertases, specifically recognize and cleave peptide bonds C-terminal to basic amino acid residues like Arginine or Lysine. nih.gov

Mimicking Natural Substrates: The design of synthetic substrates is often based on the amino acid sequences adjacent to the cleavage sites in natural protein precursors. nih.gov For example, a related fluorogenic substrate, Boc-Leu-Gly-Arg-AMC, has been used to detect and characterize proteolytic enzymes (convertases) that process precursor molecules into active forms. medchemexpress.com

Research Applications: By using a substrate like this compound in a biochemical assay, researchers can identify which proteases are active in a biological sample or screen for inhibitors of a specific protease. The cleavage of the peptide after the Arginine residue can be detected and quantified using various analytical techniques.

The table below illustrates the principle of using specific peptide sequences as substrates for different enzymes.

Table 2: Examples of Peptide Substrates and Their Target Enzymes

Substrate Amino Acid Sequence Target Enzyme(s)
N-Bz-Ile-Glu-Gly-Arg-pNA Ile-Glu-Gly-Arg Factor Xa nih.gov
H-D-Val-Leu-Lys-pNA Val-Leu-Lys Plasmin nih.gov
Boc-Leu-Gly-Arg-AMC Leu-Gly-Arg Convertases medchemexpress.com
Boc-Val-Pro-Arg-AMC Val-Pro-Arg Thrombin, Trypsin
This compound Val-Leu-Gly-Arg Likely a Trypsin-like serine protease

Table 3: List of Mentioned Chemical Compounds

Compound Name Abbreviation / Other Name
tert-Butyloxycarbonyl Boc
Valine Val
Leucine (B10760876) Leu
Glycine (B1666218) Gly
Arginine Arg
This compound
Boc-Leu-Gly-Arg-AMC
N-Benzoyl-Isoleucyl-Glutamyl-Glycyl-Arginine-para-nitroanilide N-Bz-Ile-Glu-Gly-Arg-pNA
D-Valyl-Leucyl-Lysine-para-nitroanilide H-D-Val-Leu-Lys-pNA
Boc-Valyl-Prolyl-Arginine-7-amido-4-methylcoumarin Boc-Val-Pro-Arg-AMC
Trifluoroacetic Acid TFA
Hydrogen Fluoride HF
Lysine Lys
Benzyl (B1604629) Bzl
7-amino-4-methylcoumarin (B1665955) AMC

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H45N7O7 B561364 Boc-val-leu-gly-arg-OH CAS No. 102185-55-7

Properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]acetyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H45N7O7/c1-13(2)11-16(30-20(34)18(14(3)4)31-23(37)38-24(5,6)7)19(33)28-12-17(32)29-15(21(35)36)9-8-10-27-22(25)26/h13-16,18H,8-12H2,1-7H3,(H,28,33)(H,29,32)(H,30,34)(H,31,37)(H,35,36)(H4,25,26,27)/t15-,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHVKPVEBMXHCK-BQFCYCMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Boc Val Leu Gly Arg Oh

Solid-Phase Peptide Synthesis (SPPS) using the Boc Strategy

Solid-Phase Peptide Synthesis (SPPS) employing the tert-butyloxycarbonyl (Boc) protecting group for the α-amino group is a well-established method for preparing peptides. nih.gov In this strategy, the peptide chain is assembled stepwise while the C-terminal amino acid is covalently anchored to an insoluble polymer support, or resin. bachem.com This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtration of the resin-bound peptide. iris-biotech.de

Selection and Preparation of Solid Supports (Resins) for C-Terminal Free Acid Peptides

The synthesis of a peptide with a C-terminal carboxylic acid, such as Boc-Val-Leu-Gly-Arg-OH, requires the selection of a resin and a linker that can be cleaved under conditions that leave the final peptide with a free acid terminus. In the context of Boc-SPPS, which utilizes strong acid for final cleavage, specific resins are employed. beilstein-journals.org

Merrifield Resin: This is the classic resin for Boc-SPPS and consists of chloromethylated polystyrene-divinylbenzene beads. chempep.com The first amino acid, in this case, Arginine (Arg), is anchored to the resin via an ester bond. To avoid racemization and the formation of quaternary salts, the attachment is typically performed using the cesium salt of the Boc-protected amino acid (Boc-Arg(Pbf)-OH or another suitably side-chain protected derivative) in a solvent like dimethylformamide (DMF). chempep.com The benzyl (B1604629) ester linkage formed is stable to the repetitive mild acid treatments used for Boc group removal but can be cleaved under strong acidic conditions to yield the peptide acid. chempep.comiris-biotech.de A drawback of the Merrifield resin is the potential for some loss of the peptide from the resin during the synthesis due to the partial lability of the benzyl ester linkage to the trifluoroacetic acid (TFA) used in deprotection steps. chempep.compeptide.com

Phenylacetamidomethyl (PAM) Resin: To address the instability of the Merrifield resin linkage, the PAM resin was developed. chempep.com This resin incorporates a more acid-stable linker, the 4-hydroxymethyl-phenylacetamidomethyl group, which significantly reduces the premature cleavage of the peptide chain during synthesis. chempep.comiris-biotech.deseplite.com Consequently, PAM resin is often the preferred choice for the Boc-based synthesis of longer or medium-sized peptides intended to be released as C-terminal acids. iris-biotech.deseplite.com The first amino acid is typically coupled to the hydroxymethyl group of the PAM linker using an activating agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). chempep.comseplite.com To minimize the risk of racemization during this esterification, the addition of 1-hydroxybenzotriazole (B26582) (HOBt) is recommended. seplite.com

ResinLinker TypeAttachment ChemistryCleavage for Free AcidAdvantagesDisadvantages
Merrifield ChloromethylNucleophilic displacement with Boc-Arg-OCsStrong acid (e.g., HF)Classic, well-establishedPotential for premature chain loss
PAM PhenylacetamidomethylDCC/DMAP esterification of Boc-Arg-OHStrong acid (e.g., HF)Increased stability to TFAHarsher final cleavage required

Stepwise Amino Acid Coupling Chemistry and Reagent Optimization

Once the C-terminal arginine is anchored to the resin, the peptide chain is elongated in the N-terminal direction by a series of deprotection and coupling cycles. For the synthesis of this compound, the sequence of addition would be Gly, then Leu, and finally Val. Each coupling step involves the formation of an amide bond between the free N-terminal amine of the resin-bound peptide and the carboxyl group of the incoming Nα-Boc-protected amino acid.

To facilitate this reaction, coupling reagents are essential. These reagents activate the carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the amine.

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are common carbodiimide (B86325) coupling reagents. bachem.com DIC is often preferred in automated synthesis because the resulting urea (B33335) byproduct is soluble in common solvents, simplifying its removal. bachem.com To enhance coupling efficiency and suppress side reactions, particularly racemization, carbodiimides are almost always used in combination with an additive like HOBt or its aza-derivative, HOAt. bachem.comuniurb.it

Onium Salts: Phosphonium (B103445) and aminium/uronium salts are highly efficient coupling reagents that have become popular. bachem.com Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) fall into the phosphonium category. Uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its analogue HCTU are also widely used for their high reactivity and ability to minimize side reactions. creative-peptides.comacs.org These reagents require the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIEA), to activate the amino acid. peptide.com

Optimization: For a standard sequence like Val-Leu-Gly-Arg, reagents like HBTU or a DIC/HOBt combination are generally effective. Optimization involves ensuring a sufficient excess of the protected amino acid and coupling reagents (typically 2-4 equivalents relative to the resin loading) to drive the reaction to completion. peptide.com Reaction times can be monitored using a qualitative method like the Kaiser (ninhydrin) test to check for the presence of free primary amines on the resin beads. iris-biotech.de A negative Kaiser test indicates a complete coupling reaction. If a coupling is sluggish, a "double coupling" strategy, where the coupling step is repeated before deprotection, can be employed. creative-peptides.com

Cleavage Procedures for Boc-Protected Peptides from Resin, Yielding C-Terminal Free Acids

The final step in Boc-SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of the permanent side-chain protecting groups. For peptides synthesized on Merrifield or PAM resins to yield a C-terminal acid, this requires treatment with a very strong acid. chempep.comiris-biotech.de

The most common and effective reagent for this purpose is anhydrous hydrogen fluoride (B91410) (HF). chempep.comnih.gov This highly corrosive and hazardous reagent requires specialized Teflon apparatus for safe handling. nih.gov The cleavage reaction is typically performed at 0°C for about an hour. nih.gov

During cleavage, carbocations are generated from the benzyl-based side-chain protecting groups (e.g., Tosyl or Pbf on Arginine). These electrophiles can attack nucleophilic residues in the peptide chain. To prevent these side reactions, a "cleavage cocktail" containing scavengers is used. A common scavenger for HF cleavage is anisole (B1667542) or cresol, which acts as a carbocation trap. nih.gov

Typical HF Cleavage Cocktail:

Reagent: Anhydrous Hydrogen Fluoride (HF)

Scavenger: Anisole or p-cresol (B1678582) (typically ~10% v/v)

Procedure: The peptide-resin is treated with the HF/scavenger mixture in a specialized apparatus at low temperature (e.g., 0 °C) for 1-2 hours. The HF is then removed by a stream of nitrogen, and the crude peptide is precipitated with cold diethyl ether, washed, and then extracted. nih.gov

Alternative strong acids like trifluoromethanesulfonic acid (TFMSA) can also be used for cleavage, offering a less volatile alternative to HF, though HF remains the most widely used reagent for final cleavage in Boc-SPPS. chempep.comiris-biotech.de

Solution-Phase Peptide Synthesis (LPPS) Approaches for this compound

Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase synthesis, involves carrying out all reactions in a homogeneous solution. This classical approach allows for the purification and characterization of intermediate peptide fragments at each stage of the synthesis. thieme-connect.de While often more time-consuming than SPPS due to the need for purification after each step, it can be advantageous for large-scale production and for complex peptides where aggregation on a solid support might be an issue. polypeptide.com

Fragment Condensation Strategies in Liquid-Phase Synthesis

For a tetrapeptide like this compound, a fragment condensation strategy is a highly viable approach in LPPS. google.com This involves the synthesis of smaller, protected peptide fragments, which are then coupled together to form the final, larger peptide. This convergent strategy can be more efficient than a stepwise approach for longer peptides. polypeptide.com

A logical fragmentation for this compound would be the synthesis of two dipeptide fragments:

Fragment A: Boc-Val-Leu-OH

Fragment B: H-Gly-Arg-OH (with the arginine side chain and C-terminal carboxyl group suitably protected, for instance, as H-Gly-Arg(Pbf)-OBzl)

Synthesis of Fragments: Each dipeptide fragment would be synthesized stepwise in solution. For example, to make Fragment A, Boc-Val-OH would be coupled to H-Leu-OR (where R is a temporary protecting group like a methyl or ethyl ester) using standard coupling reagents (e.g., DCC/HOBt or HATU). The resulting Boc-Val-Leu-OR would then be saponified (e.g., with NaOH) to yield the free acid fragment, Boc-Val-Leu-OH.

Fragment Coupling: Once the protected fragments are synthesized and purified, they are coupled together. The carboxyl group of Fragment A (Boc-Val-Leu-OH) would be activated and then reacted with the free N-terminal amine of Fragment B. To minimize the significant risk of racemization at the C-terminal leucine (B10760876) of Fragment A during activation, the coupling should ideally occur at a glycine (B1666218) or proline residue, or by using azide-based coupling methods. polypeptide.com However, for a dipeptide coupling, careful control of conditions and the use of racemization-suppressing additives are crucial.

After coupling the fragments, the resulting fully protected tetrapeptide (e.g., Boc-Val-Leu-Gly-Arg(Pbf)-OBzl) would undergo final deprotection steps. In this example, catalytic hydrogenation (e.g., H₂ over Pd/C) would be used to remove the benzyl ester (OBzl) from the C-terminus and potentially the Pbf group from the arginine side chain, yielding the final product, this compound.

Green Chemistry Innovations in Boc Peptide Synthesis, Including Water-Based Methods

The paradigm of peptide synthesis is progressively shifting towards more sustainable practices, driven by the twelve principles of Green Chemistry. xtalks.com These principles advocate for waste prevention, the use of safer solvents, and energy efficiency, prompting significant changes in traditional solid-phase peptide synthesis (SPPS) protocols. xtalks.comadvancedchemtech.com Historically, SPPS, including the tert-butyloxycarbonyl (Boc) strategy, has relied heavily on hazardous organic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). peptide.com Recent regulations, particularly in Europe, have restricted the use of solvents like DMF, accelerating the adoption of greener alternatives. gyrosproteintechnologies.com

A primary focus of green innovation has been the replacement of conventional solvents. bachem.com Research has identified several less hazardous alternatives, including binary mixtures whose polarity can be fine-tuned for optimal reaction conditions. gyrosproteintechnologies.combachem.com This approach not only reduces environmental impact but can also mitigate common side reactions during synthesis. peptide.com

Table 1: Comparison of Traditional and Green Solvents in Peptide Synthesis

Solvent Name Type Common Use in Boc-SPPS Green Chemistry Consideration
N,N-dimethylformamide (DMF) Traditional Primary solvent for coupling and washing steps Classified as hazardous; restricted use in some regions. peptide.comgyrosproteintechnologies.com
Dichloromethane (DCM) Traditional Resin swelling and washing Classified as hazardous. peptide.com
N-Butylpyrrolidinone (NBP) Green Alternative Alternative polar aprotic solvent Considered a greener alternative to DMF. gyrosproteintechnologies.com
Dimethyl Sulfoxide (DMSO) / Ethyl Acetate (EtOAc) Green Alternative Binary mixture used as a DMF replacement Less hazardous; polarity can be adjusted by changing component ratios. gyrosproteintechnologies.com

The most significant green innovation in Boc peptide synthesis is the development of water-based methods. nih.govmdpi.com Traditionally, the low solubility of Boc-protected amino acids in water hindered their use in aqueous synthesis. mdpi.comresearchgate.net This challenge has been overcome by converting Boc-amino acids into water-dispersible nanoparticles. researchgate.netnih.govmdpi.com These nanoparticles can be used in suspended form for coupling reactions, enabling efficient peptide synthesis directly in water. nih.gov

Microwave-assisted (MW) synthesis further enhances these water-based protocols. researchgate.netmdpi.com Microwave irradiation accelerates the reaction of nanoparticle reactants on the resin in an aqueous medium, significantly reducing reaction times compared to conventional methods. mdpi.com The Boc strategy is particularly well-suited for green chemistry as its deprotection step, typically using trifluoroacetic acid (TFA), generates only gaseous byproducts, simplifying waste disposal. mdpi.comresearchgate.net The synthesis of peptides in water using Boc-amino acid nanoparticles has been demonstrated to produce crude products with high purity, indicating minimal racemization during the rapid, microwave-assisted coupling reactions. mdpi.com

Purity Assessment and Structural Validation Post-Synthesis

Following the synthesis of a peptide such as this compound, a critical phase of analysis begins to ensure the final product meets the required standards of purity and structural correctness. nih.gov The crude product from synthesis contains not only the target peptide but also a variety of impurities. These can include deletion sequences (missing one or more amino acids), truncated peptides, and by-products from the cleavage of protecting groups. bachem.com Therefore, robust purification and validation methodologies are indispensable for isolating the desired compound and confirming its identity. mtoz-biolabs.com

Chromatographic Techniques for Purification of Synthetic Peptides

Chromatography is the cornerstone of peptide purification, with several techniques employed to separate the target peptide from impurities based on differing physicochemical properties.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful and widely used method for peptide purification. bachem.compolypeptide.com In RP-HPLC, the separation is based on hydrophobicity. gilson.com The crude peptide mixture is loaded onto a non-polar stationary phase (commonly silica (B1680970) modified with C8 or C18 alkyl chains), and a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724), is used for elution. bachem.compolypeptide.com A gradient is created by gradually increasing the concentration of the organic solvent, which decreases the mobile phase polarity. bachem.com More hydrophobic peptides and impurities interact more strongly with the stationary phase and thus elute later than more polar, hydrophilic molecules. gilson.com For this compound, this technique effectively separates it from more hydrophilic (e.g., truncated sequences) or more hydrophobic (e.g., incompletely deprotected) impurities.

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. This method can be a powerful complementary step to RP-HPLC, especially for complex crude mixtures. polypeptide.com In a typical two-step process, IEX can be used as an initial "capturing" step to significantly increase the purity before a final "polishing" step with RP-HPLC. polypeptide.com Given the presence of a basic arginine residue, cation-exchange chromatography could be particularly effective for purifying this compound.

Solid-Phase Extraction (SPE) is another valuable technique, often used for sample cleanup or purification. nih.gov RP-SPE with gradient elution can be implemented as a rapid, economical, and efficient one-step purification method, requiring less solvent than preparative HPLC. nih.govmdpi.com

Table 2: Overview of Chromatographic Purification Techniques for Peptides

Technique Separation Principle Stationary Phase Example Mobile Phase Example Application for this compound
Reversed-Phase HPLC (RP-HPLC) Hydrophobicity C18-modified silica bachem.com Water/Acetonitrile with 0.1% TFA bachem.com Primary method for high-resolution purification. polypeptide.com
Ion-Exchange Chromatography (IEX) Net Charge Cation or anion exchange resin Aqueous buffer with a salt gradient (e.g., NaCl) nih.gov Capturing step to remove impurities with different charges. polypeptide.com
Solid-Phase Extraction (SPE) Hydrophobicity (Reversed-Phase) C18-modified silica nih.gov Water/Acetonitrile gradient mdpi.com Rapid cleanup and purification of crude peptide. nih.gov
Flash Chromatography Hydrophobicity (Reversed-Phase) C18-functionalized silica (larger particles) biotage.com Water/Acetonitrile gradient High-capacity initial purification before final HPLC polishing. biotage.com

Advanced Spectroscopic and Mass Spectrometric Approaches for Sequence and Purity Confirmation

Once purified, the identity and integrity of this compound must be unequivocally confirmed. Mass spectrometry and spectroscopy are the primary tools for this structural validation. nih.govmtoz-biolabs.comijsra.net

Mass Spectrometry (MS) is an essential technique for peptide analysis due to its high sensitivity and accuracy. mtoz-biolabs.com It is used to confirm that the molecular weight of the synthesized peptide matches the theoretical mass of this compound (543.65 g/mol ). Common ionization techniques include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). mtoz-biolabs.comijsra.net ESI is particularly suited for liquid chromatography-mass spectrometry (LC-MS) analysis, which combines the separation power of HPLC with the detection capabilities of MS, allowing for simultaneous purity assessment and mass confirmation. mtoz-biolabs.com

Tandem Mass Spectrometry (MS/MS) is the definitive method for confirming the amino acid sequence. nih.govcapes.gov.br In an MS/MS experiment, the peptide ion (the precursor ion) is selected and fragmented through collision-induced dissociation (CID). nih.gov The resulting fragment ions are then analyzed. The mass differences between the fragment ions correspond to specific amino acid residues, allowing the sequence to be read. For this compound, fragmentation would yield a characteristic pattern confirming the Val-Leu-Gly-Arg sequence. nih.govcapes.gov.br The fragmentation of the Boc protecting group itself also produces characteristic losses (e.g., isobutylene), further aiding in structural confirmation. nih.gov

Spectroscopic techniques provide complementary structural information. Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the presence of key functional groups, such as the amide bonds of the peptide backbone and the urethane (B1682113) of the Boc group. nih.govorientjchem.org Nuclear Magnetic Resonance (NMR) spectroscopy, while more complex, provides detailed information about the three-dimensional structure and the connectivity of atoms, serving as an ultimate proof of structure. ijsra.net

Table 3: Analytical Techniques for Peptide Validation

Technique Information Provided Relevance to this compound
LC-MS Purity and Molecular Weight Confirms the mass (543.65 Da) and assesses the purity of the final product in a single analysis. nih.govmtoz-biolabs.com
Tandem MS (MS/MS) Amino Acid Sequence Unambiguously verifies the sequence Val-Leu-Gly-Arg through analysis of fragmentation patterns. capes.gov.brresearchgate.net
FTIR Spectroscopy Functional Groups Confirms the presence of amide bonds and the Boc protecting group. nih.govorientjchem.org
NMR Spectroscopy Detailed 3D Structure & Connectivity Provides definitive structural elucidation and conformational analysis. ijsra.net

Enzymatic Interaction Studies of Peptides Containing the Val Leu Gly Arg Sequence

Investigation as a Substrate Scaffold for Proteolytic Enzymes

The Val-Leu-Gly-Arg sequence serves as a recognition and cleavage site for a range of proteases. The N-terminal Boc (tert-butyloxycarbonyl) protecting group allows for controlled studies of the peptide's interaction with enzymes, preventing unwanted reactions at the N-terminus.

Substrate Recognition by Horseshoe Crab Clotting Enzyme (HCCE) and Related Proteases

The Boc-Val-Leu-Gly-Arg sequence is recognized as a substrate by the clotting enzyme found in the hemocyte lysate of the horseshoe crab (Limulus polyphemus and Tachypleus tridentatus). nih.govnih.gov This recognition is a key component of the Limulus Amebocyte Lysate (LAL) test, a widely used method for detecting bacterial endotoxins. nih.govfishersci.fi The clotting enzyme, a trypsin-type serine protease, is activated by endotoxins, initiating a coagulation cascade. nih.gov

Derivatives of this peptide, such as Boc-Val-Leu-Gly-Arg-p-nitroanilide (pNA), serve as chromogenic substrates in these assays. nih.govfishersci.fi The enzyme specifically cleaves the peptide bond on the C-terminal side of the arginine residue, releasing the p-nitroaniline molecule. The release of pNA can be measured spectrophotometrically, providing a quantitative measure of the endotoxin (B1171834) concentration that triggered the enzymatic activity. caymanchem.com The specificity of the horseshoe crab clotting enzyme for the C-terminal Gly-Arg sequence is a critical aspect of this application. nih.govgoogleapis.com

The enzyme from Limulus polyphemus has been shown to have amidolytic activity towards Boc-Leu-Gly-Arg-pNA and related substrates, indicating a specificity similar to mammalian Factor Xa. nih.gov This similarity in substrate recognition highlights the conserved nature of these proteolytic enzymes across different species. nih.gov

Exploration of Potential Interactions with Convertases and Other Serine Proteases

The Val-Leu-Gly-Arg sequence has been explored as a potential substrate for other serine proteases beyond the horseshoe crab clotting enzyme. Proprotein convertases (PCs), a family of serine endoproteases, are known to cleave precursor proteins at specific basic amino acid residues. embopress.org While the canonical cleavage site for many PCs is a paired basic residue motif (e.g., Arg-Arg, Lys-Arg), studies have shown that the surrounding amino acid sequence, known as the sequence context, plays a crucial role in recognition and cleavage efficiency. embopress.orgnih.govresearchgate.net

For instance, studies on furin, a well-characterized proprotein convertase, have shown that it recognizes a consensus sequence of -Arg-X-Lys/Arg-Arg-. embopress.org However, the efficiency of cleavage can be influenced by the amino acids at various positions relative to the cleavage site. nih.govresearchgate.net The presence of hydrophobic residues, such as valine and leucine (B10760876), at positions upstream of the cleavage site can be favorable for some PCs. nih.govresearchgate.net

The Val-Leu-Gly-Arg sequence also shows some resemblance to the cleavage sites of other serine proteases like thrombin and Factor Xa. expasy.org Thrombin's optimal cleavage site includes a proline at the P2 position (e.g., Leu-Val-Pro-Arg), while Factor Xa recognizes sequences like Ile-(Glu or Asp)-Gly-Arg. expasy.org The Val-Leu-Gly-Arg sequence shares the P1 arginine and the general hydrophobic nature of the upstream residues with these sites, suggesting potential, albeit less efficient, interactions.

Detailed Mechanistic Studies of Proteolytic Cleavage at the Arginine Residue

The cleavage of the peptide bond following the arginine residue in the Val-Leu-Gly-Arg sequence is a hallmark of trypsin-like serine proteases. pearson.com The mechanism involves a nucleophilic attack by the serine residue in the enzyme's active site on the carbonyl carbon of the arginine residue in the substrate. hzdr.de This forms a tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate and releases the C-terminal portion of the peptide (in the case of Boc-Val-Leu-Gly-Arg-OH, this would be the hydroxyl group). hzdr.de Subsequently, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the N-terminal portion of the peptide and regenerating the active enzyme.

The specificity for arginine at the P1 position is determined by the S1 binding pocket of the protease, which is typically deep and contains an acidic residue (like aspartic acid) at its base that forms an ionic bond with the positively charged guanidinium (B1211019) group of the arginine side chain. pearson.com The Boc protecting group on the N-terminal valine prevents it from interfering with the binding of the peptide to the active site. google.com The cleavage of the arginine residue can be precisely monitored using derivatives like p-nitroanilide (pNA) or 7-amino-4-methylcoumarin (B1665955) (AMC), where the release of the chromogenic or fluorogenic group provides a direct measure of enzyme activity. pentapharm.com

Quantitative Analysis of Enzymatic Hydrolysis Kinetics

Kinetic studies of the enzymatic hydrolysis of this compound and its derivatives provide valuable insights into enzyme specificity and catalytic efficiency. These studies typically involve measuring the initial rate of product formation at various substrate concentrations.

Determination of Enzyme Specificity and Catalytic Efficiency (kcat/Km)

The catalytic efficiency of an enzyme for a particular substrate is often expressed as the ratio of the catalytic constant (kcat) to the Michaelis constant (Km). A higher kcat/Km value indicates a more efficient enzyme.

For the horseshoe crab clotting enzyme, the Km value for the substrate Boc-Leu-Gly-Arg-MCA was determined to be 2.7 x 10⁻⁵ M. thieme-connect.com While specific kcat/Km values for this compound with a broad range of proteases are not extensively documented in a single source, related peptide substrates provide a basis for comparison. For example, the cysteine protease FhCL1 from Fasciola hepatica efficiently cleaves substrates with hydrophobic residues at the P2 position, with a kcat/Km of 54,266 M⁻¹s⁻¹ for Boc-Val-Leu-Lys-NHMec. nih.gov In contrast, substrates with proline at the P2 position are cleaved much less efficiently. nih.gov

The following table summarizes kinetic data for related peptide substrates with various proteases:

EnzymeSubstrateKm (M)kcat/Km (M⁻¹s⁻¹)
Horseshoe Crab Clotting EnzymeBoc-Leu-Gly-Arg-MCA2.7 x 10⁻⁵-
FhCL1 (Cysteine Protease)Boc-Val-Leu-Lys-NHMec-54,266
ThrombinBoc-Val-Pro-Arg-MCA2.1 x 10⁻⁵-
Factor XaBoc-Ile-Glu-Gly-Arg-MCA1.6 x 10⁻⁷-
PlasminBoc-Val-Leu-Lys-MCA2.5 x 10⁻⁴-

This table is populated with data from related peptide substrates to provide context for the enzymatic interactions of the Val-Leu-Gly-Arg sequence. thieme-connect.comnih.gov

Elucidation of the Influence of Amino Acid Residues and Sequence Context on Protease Recognition and Activity

The amino acid residues surrounding the scissile bond (the bond to be cleaved) significantly influence protease recognition and activity. The nomenclature P4-P3-P2-P1↓P1'-P2'-P3'-P4' is used to describe the amino acid residues of the substrate, where the arrow indicates the cleavage site. peakproteins.com

The hydrophobic residues Valine (P4) and Leucine (P3) in the this compound sequence are important for interaction with the S4 and S3 subsites of many proteases. nih.govresearchgate.net Studies on proprotein convertases have shown that hydrophobic residues at the P5 position are favorable for cleavage by multiple PCs. nih.govresearchgate.net Similarly, for some cysteine proteases, a hydrophobic amino acid at the P2 position is preferred. openbiochemistryjournal.com

The sequence context can also introduce structural constraints, such as β-turns, which can be recognized by the enzyme. nih.gov For example, studies on the processing of pro-oxytocin have suggested that the cleavage site is located within a β-turn structure. nih.gov The flexibility or rigidity conferred by the peptide backbone, influenced by residues like proline, can also impact enzyme recognition. The presence of proline in the P2 position, for instance, is known to be a "roadblock" for some proteases. peakproteins.com

Comparative Analysis with Modified Peptide Substrates

In the study of enzymatic interactions, particularly those involving proteases, the core peptide sequence recognized by the enzyme is often modified to facilitate detection and quantification of activity. The tetrapeptide sequence Val-Leu-Gly-Arg serves as a recognition motif for certain proteases. To study these interactions, the C-terminal carboxyl group (-OH) of this compound is replaced with a reporter group, creating a modified substrate. This allows for a comparative analysis of enzyme activity through the generation of a detectable signal upon cleavage. These reporter systems are primarily categorized as chromogenic or fluorogenic.

Design Principles for Chromogenic (e.g., pNA) and Fluorogenic (e.g., AMC, Aminoluciferin) Peptide Substrates

The design of synthetic protease substrates hinges on conjugating a peptide sequence that mimics the enzyme's natural target to a reporter molecule. rsc.orgtandfonline.com This reporter is inert or non-detectable while attached to the peptide but generates a signal upon proteolytic cleavage. rsc.orgpeptide.co.jp

Chromogenic Substrates (pNA)

The fundamental design principle for chromogenic substrates involves attaching a peptide to a chromophore, most commonly p-nitroaniline (pNA). rsc.orgpractical-haemostasis.com The substrate itself, a peptide-pNA conjugate, is typically colorless. peptide.co.jp When a protease recognizes and cleaves the amide bond between the C-terminal amino acid of the peptide (in this case, Arginine) and the pNA molecule, it releases p-nitroaniline. tandfonline.compractical-haemostasis.com Free p-nitroaniline has a distinct yellow color, and its release can be continuously monitored by measuring the increase in absorbance at 405 nm with a spectrophotometer. tandfonline.compeptide.co.jp

The sensitivity and selectivity of these substrates are enhanced by using a short peptide chain that mimics the natural substrate, thereby utilizing the affinity sites near the enzyme's active site. tandfonline.com For instance, the tetrapeptide Boc-Val-Leu-Gly-Arg-pNA is designed to assay proteases that specifically recognize and cleave after an arginine residue, such as arginine gingipain (RGP). oup.com

Fluorogenic Substrates (AMC)

Fluorogenic substrates are designed based on the "pro-fluorophore" concept, where a fluorescent molecule is chemically caged or quenched until released by enzymatic action. rsc.org A widely used fluorophore for this purpose is 7-amino-4-methylcoumarin (AMC). sigmaaldrich.com In these substrates, the peptide is linked to AMC via an amide bond at its C-terminus. sigmaaldrich.com This conjugation significantly quenches the fluorescence of the coumarin (B35378) moiety. rsc.org

Upon proteolytic cleavage of the peptide-AMC amide bond, free AMC is liberated. sigmaaldrich.comrsc.org The release of the unconjugated fluorophore results in a substantial increase in fluorescence, which can be detected at an emission wavelength of approximately 440-460 nm following excitation around 342-380 nm. sigmaaldrich.comresearchgate.net Substrates like Boc-Val-Gly-Arg-AMC are used to study proteasome activity. The synthesis of these substrates can be challenging due to the low nucleophilicity of the AMC amine group, often requiring specific chemical strategies. sigmaaldrich.com

Fluorogenic/Luminogenic Substrates (Aminoluciferin)

Substrates based on aminoluciferin (B605428) operate on a "caged luciferin" principle, offering a bioluminescent readout. rsc.org Aminoluciferin is a derivative of D-luciferin, the substrate for firefly luciferase. ru.nl In these probes, the amino group of aminoluciferin is coupled to the C-terminal carboxyl group of a specific peptide sequence. rsc.orgru.nl This modification renders the molecule incapable of producing light. stanford.edu

When a target protease cleaves the amide bond, it releases free aminoluciferin. rsc.org In a subsequent reaction, firefly luciferase enzymatically oxidizes the liberated aminoluciferin, resulting in the emission of light (bioluminescence). ru.nl This method is known for its exceptionally high signal-to-noise ratio, as the background signal is typically very low. ru.nl Sometimes, a self-immolative linker is placed between the peptide and the aminoluciferin to ensure efficient release after cleavage. rsc.org

Table 1: Comparison of Reporter Moieties for Modified Peptide Substrates

Reporter Group Substrate Class Principle of Detection Typical Detection Wavelength
pNA (p-nitroaniline) Chromogenic Release of a chromophore following enzymatic cleavage results in a measurable color change. peptide.co.jppractical-haemostasis.com Absorbance at 405 nm tandfonline.com
AMC (7-amino-4-methylcoumarin) Fluorogenic Enzymatic cleavage liberates the quenched fluorophore, leading to a significant increase in fluorescence. rsc.orgsigmaaldrich.com Excitation: ~380 nm / Emission: ~460 nm peptide.co.jptandfonline.com
Aminoluciferin Luminogenic Release of caged luciferin (B1168401) by protease activity, which then produces light in the presence of luciferase. ru.nl Bioluminescence (light emission)

Utility in Enzyme Activity Assays and Comprehensive Protease Activity Profiling

Modified peptide substrates are indispensable tools for characterizing enzyme function, particularly for proteases. Their primary utility lies in enabling sensitive and continuous assays of enzymatic activity and in performing comprehensive profiling of protease specificity. rsc.org

Enzyme Activity Assays

Chromogenic and fluorogenic substrates provide a straightforward and readily automated method for measuring the kinetic parameters of an enzyme. practical-haemostasis.com The rate of signal generation (color or fluorescence) is directly proportional to the enzyme's activity, allowing for real-time monitoring of the reaction. tandfonline.compractical-haemostasis.com These assays are widely used in:

Quantifying Enzyme Concentration: Determining the amount of active enzyme in a sample. practical-haemostasis.com

Kinetic Studies: Calculating key parameters like K_M and k_cat to understand enzyme efficiency and substrate affinity. nih.gov

High-Throughput Screening (HTS): Screening large libraries of chemical compounds to identify potential enzyme inhibitors or activators, a crucial step in drug discovery.

For example, Boc-Val-Leu-Gly-Arg-pNA has been used to assay the activity of arginine-specific gingipains from Porphyromonas gingivalis. oup.com Similarly, fluorogenic substrates with the Val-Gly-Arg-AMC sequence have been employed to study the activity of proteasomes.

Comprehensive Protease Activity Profiling

Beyond assaying a single enzyme, modified peptide substrates are instrumental in defining the substrate specificity of a given protease. rsc.org By synthesizing a library of peptides with systematic variations in the amino acid sequence and linking them to a reporter like AMC or aminoluciferin, researchers can determine which sequences a protease cleaves most efficiently. rsc.orgru.nl

This approach allows for comprehensive protease activity profiling, which involves:

Mapping Substrate Specificity: Identifying the preferred amino acid residues at positions surrounding the cleavage site (P1, P2, P3, P4, etc.). nih.gov

Distinguishing Between Related Enzymes: Designing highly selective substrates that can differentiate the activity of one protease from another within the same family (e.g., caspases or matrix metalloproteinases) where substrate overlap can be an issue. rsc.org

Profiling in Complex Samples: Assessing the activity of various proteases within complex biological mixtures like cell lysates.

Recent advancements include the solid-phase synthesis of large libraries of caged aminoluciferin peptides, enabling high-throughput profiling of serine protease activity. ru.nl This systematic approach is critical for understanding the physiological roles of proteases and for the rational design of selective inhibitors. rsc.org

Table 2: Examples of Modified Peptide Substrates and Their Target Enzymes

Peptide Substrate Target Enzyme(s) Research Application
Boc-Val-Leu-Gly-Arg-pNA Arginine gingipain (RGP) Measurement of activity for a specific bacterial protease. oup.com
Suc-Leu-Leu-Val-Tyr-AMC 20S Proteasome (Chymotrypsin-like activity) Measuring specific catalytic activities of the proteasome complex. researchgate.net
Boc-Val-Gly-Arg-AMC Proteasome Studying proteasome activity.
Z-Leu-Leu-Arg-AMC Cathepsin S Substrate for a specific lysosomal cysteine protease.
Boc-Leu-Gly-Arg-AMC Convertases Fluorogenic substrate for enzymatic assays of proprotein convertases.
DEVD-(D-Cys) + NH2-CBT Caspase 3/7 Bioluminescent imaging of apoptosis via in vivo ligation to form a luciferin substrate. stanford.edu

Structure Function Relationship Investigations of Boc Val Leu Gly Arg Oh and Its Analogues

Impact of N-Terminal Boc Protection on Peptide Conformation and Biochemical Interactions

The tert-butyloxycarbonyl (Boc) group is a widely used N-terminal protecting group in peptide synthesis. thermofisher.com Its primary function is to prevent unwanted reactions at the N-terminus during the stepwise addition of amino acids. thermofisher.comwikipedia.org The Boc group is typically removed with a moderately strong acid, such as trifluoroacetic acid (TFA). thermofisher.com

For instance, research on a Boc-protected dipeptide, Boc-Val-Phe-nPr, revealed that its conformational preferences are influenced by the solvent. rsc.org In a weakly interacting solvent like chloroform, the peptide's conformation is similar to its predicted isolated state, whereas in a strongly hydrogen-bonding solvent like DMSO, the solvent molecules explicitly interact with the peptide, altering its structure. rsc.org This highlights how the interplay between the N-terminal protecting group and the environment shapes the peptide's structure and potential interactions.

Role of Individual Amino Acid Residues (Val, Leu, Gly, Arg) in Biological Recognition and Activity

Valine and Leucine (B10760876) are both hydrophobic amino acids, characterized by their nonpolar side chains. unc.edu This hydrophobicity is a crucial driving force in peptide-target interactions, often mediating the binding to hydrophobic pockets on receptor surfaces or insertion into lipid membranes. researchgate.netmdpi.com In many biologically active peptides, hydrophobic residues are essential for maintaining a stable structure and for direct interaction with the target. mdpi.com For example, in antimicrobial peptides, the presence of hydrophobic amino acids like valine and leucine is associated with their ability to disrupt bacterial cell membranes. mdpi.com

Arginine, in contrast, is a positively charged amino acid due to its guanidinium (B1211019) group. unc.edu This positive charge is frequently involved in electrostatic interactions, such as forming salt bridges with negatively charged residues on a target protein or interacting with the phosphate (B84403) groups of lipids in cell membranes. explorationpub.com The presence of arginine is often critical for the biological activity of peptides, including antimicrobial and cell-penetrating peptides. mdpi.com The combination of hydrophobic and charged residues, as seen in the Val-Leu-Gly-Arg motif, is a common feature in peptides that target cell surfaces. frontiersin.org

A study on peptides derived from food proteins found that sequences containing valine and arginine exhibited significant inhibitory effects on certain enzymes, highlighting the importance of these residues in biological activity.

Table 1: Properties of Amino Acid Residues in Boc-Val-Leu-Gly-Arg-OH

Amino Acid Abbreviation Side Chain Property Potential Role in Interactions
Valine Val Hydrophobic Hydrophobic interactions, protein stability.
Leucine Leu Hydrophobic Hydrophobic interactions, core packing. mdpi.commdpi.com
Glycine (B1666218) Gly Smallest, flexible Conformational flexibility, allows tight turns. researchgate.net

Glycine is unique among the 20 common amino acids as its side chain is a single hydrogen atom. This minimal side chain imparts a high degree of conformational flexibility to the peptide backbone in its vicinity. researchgate.net Glycine residues can adopt a wider range of dihedral angles than other amino acids, allowing the peptide to form tight turns and loops that might otherwise be sterically forbidden.

Contributions of Hydrophobicity (Valine, Leucine) and Charge (Arginine) to Peptide-Target Interactions

Conformational Analysis of Oligopeptides Containing the Val-Leu-Gly-Arg Motif

Understanding the three-dimensional structure of peptides is paramount to understanding their function. A variety of experimental and computational techniques are employed to analyze the conformation of oligopeptides like those containing the Val-Leu-Gly-Arg motif.

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution. libretexts.orgcreative-proteomics.com By measuring the differential absorption of left and right circularly polarized light, CD can provide an estimate of the percentage of α-helix, β-sheet, and random coil conformations within the peptide. creative-proteomics.comtaylorandfrancis.com Far-UV CD (190-250 nm) is used to study the peptide backbone and secondary structure, while near-UV CD (250-350 nm) can provide information about the environment of aromatic amino acid side chains and thus insights into the tertiary structure. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed, atomic-level information about peptide structure and dynamics. dpi.qld.gov.aunih.gov Through various NMR experiments, such as COSY, TOCSY, and NOESY, it is possible to determine the through-bond and through-space connectivities between atoms. dpi.qld.gov.au This information can be used to calculate a family of structures consistent with the experimental data, revealing the precise conformation of the peptide in solution. NMR studies have been used to determine the bound conformation of peptides containing Arg and Gly residues in the active site of kinases. nih.gov

In conjunction with experimental methods, theoretical and computational modeling plays a crucial role in understanding peptide structure and function. Molecular dynamics (MD) simulations, for example, can be used to model the dynamic behavior of a peptide over time, providing insights into its conformational flexibility and interactions with its environment. nih.govnih.gov

These simulations can predict the most stable conformations of a peptide and how it might interact with a biological target at an atomic level. nih.gov For instance, MD simulations of an elastin (B1584352) tetrapeptide, Boc-Gly-Leu-Gly-Gly-NMe, have been used to study its conformational dynamics and the flexibility of its Gly-Gly segment. nih.gov By combining computational models with experimental data from techniques like NMR and CD, a more complete and detailed picture of the structure-function relationship of peptides like this compound can be achieved.

Derivatization and Bioconjugation Strategies for Research Applications

Chemical Modification of the C-Terminal Carboxyl Group for Specific Research Objectives

The C-terminal carboxyl group of Boc-Val-Leu-Gly-Arg-OH is a key functional handle for a variety of chemical transformations. msu.eduwikipedia.org These modifications can alter the peptide's physicochemical properties, such as its ability to cross cell membranes, or enable its attachment to other molecules or solid supports.

Esterification of the C-terminal carboxyl group is a common strategy to mask the negative charge, which can enhance the peptide's hydrophobicity and potentially its cell permeability. nih.gov This is particularly relevant for studying the intracellular functions of the peptide sequence. Additionally, certain esters can act as activated intermediates for further chemical reactions.

Common methods for synthesizing peptide esters involve reacting the C-terminal carboxylic acid with an alcohol in the presence of a coupling agent or via acid catalysis. For instance, simple alkyl esters like methyl or ethyl esters can be prepared to increase lipophilicity. More complex esters, such as benzyl (B1604629) or tert-butyl esters, can serve as protecting groups that can be removed under specific conditions during a multi-step synthesis. bachem.com

Table 1: Examples of C-Terminal Ester Derivatives of this compound and Their Research Applications

Ester DerivativeSynthetic ApproachKey Research Application
Methyl Ester Reaction with methanol (B129727) and a carbodiimide (B86325) coupling agent.Increases hydrophobicity to study passive diffusion across cell membranes.
Ethyl Ester Reaction with ethanol (B145695) under acidic conditions (Fischer esterification).Similar to methyl ester, used as a tool to probe structure-permeability relationships.
Benzyl Ester Reaction with benzyl alcohol and a coupling agent.Can serve as a protecting group, removable by hydrogenolysis, in the synthesis of more complex molecules.
Pentafluorophenyl (Pfp) Ester Activation of the carboxyl group followed by reaction with pentafluorophenol.Highly reactive ester used as an intermediate for subsequent amidation or bioconjugation reactions.

Detailed research findings indicate that even minor changes to the C-terminus, such as esterification, can significantly impact a peptide's biological activity and pharmacokinetic properties. nih.gov

Amidation of the C-terminal carboxyl group is a versatile strategy for bioconjugation. This involves forming a stable amide bond with a primary or secondary amine of another molecule. rsc.org This approach is widely used to attach peptides to solid supports for applications like affinity chromatography or to conjugate them to functional probes such as fluorescent dyes or biotin (B1667282) for detection and imaging studies.

The synthesis of C-terminal amides typically employs peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or more modern reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the reaction between the peptide's carboxyl group and an amine-containing molecule. acs.org

For instance, this compound can be coupled to an amine-functionalized resin to create an affinity matrix for purifying proteins that bind to this peptide sequence. Alternatively, it can be conjugated to a fluorophore like 5-aminofluorescein (B15267) to create a probe for fluorescence polarization assays or cellular imaging. A related peptide, Boc-Val-Gly-Arg-AMC, where AMC (7-amino-4-methylcoumarin) is attached via an amide linkage, is used as a fluorogenic substrate to study proteasome activity. medchemexpress.com

Table 2: C-Terminal Amidation and Bioconjugation Examples

Conjugated Molecule/SupportLinkage ChemistryResearch Application
Amine-functionalized solid support (e.g., resin) Standard peptide coupling (e.g., using HATU).Immobilization for use as an affinity matrix to isolate binding partners.
Biotin-amine Carbodiimide-mediated coupling.Creation of a biotinylated peptide for detection with streptavidin-conjugated reporters in assays like ELISA or Western blotting.
Fluorescent dye (e.g., with an amine group) Formation of an amide bond using coupling reagents.Development of functional probes for fluorescence-based assays and cellular imaging.
Polyethylene glycol (PEG)-amine Reductive amination or amide bond formation.To increase the solubility and in vivo half-life of the peptide.

Synthesis of Ester Derivatives for Research on Permeability or Enhanced Reactivity

Incorporation into Larger Peptide and Protein Constructs

This compound can serve as a valuable building block in the chemical synthesis of larger and more complex peptides and proteins. Its defined sequence can be strategically placed to act as a recognition site or a cleavable linker.

In convergent or fragment-based peptide synthesis, smaller, protected peptide fragments are synthesized and then joined together. This approach can be more efficient than the linear stepwise synthesis of very long peptides. nih.gov this compound is well-suited as a C-terminal fragment in such strategies.

One powerful method for segmental ligation is Native Chemical Ligation (NCL). ru.nl To be used in NCL, the C-terminal carboxyl group of this compound would first need to be converted to a thioester. This activated fragment can then react with another peptide fragment that has an N-terminal cysteine residue, forming a native peptide bond at the ligation site. The presence of a valine at the C-terminus of the thioester fragment can lead to slower ligation kinetics, which is an important consideration in the synthetic design. nih.gov

Table 3: Hypothetical Steps for Using this compound in Segmental Ligation

StepDescription
1. Thioesterification The C-terminal carboxyl group of this compound is converted to a thioester (e.g., a mercaptopropionic acid thioester).
2. Synthesis of N-terminal fragment A second peptide fragment is synthesized with an N-terminal cysteine residue.
3. Native Chemical Ligation The two fragments are reacted together in a neutral aqueous buffer. The N-terminal cysteine of the second fragment attacks the C-terminal thioester of the first fragment, leading to the formation of a native peptide bond.
4. Deprotection The N-terminal Boc group and any side-chain protecting groups on the newly formed larger peptide are removed.

The amino acid sequence -Val-Leu-Gly-Arg- can be recognized by certain proteases. For example, some serine proteases have specificity for cleavage after arginine residues. nih.gov By incorporating this compound into a larger protein or a synthetic peptide construct, this sequence can be designed as a specific cleavage site for an enzyme of interest.

This is particularly useful in the design of "smart" probes or drug delivery systems that are activated by specific enzymes present in a target tissue or cellular compartment. For example, a therapeutic agent could be attached to a carrier molecule via a linker containing the Val-Leu-Gly-Arg sequence. Upon reaching the target site where a specific protease is active, the linker is cleaved, releasing the therapeutic agent. The Arg-Gly sequence is a known cleavage site for thrombin. nih.gov

Furthermore, peptide motifs can serve as recognition sites for protein-protein interactions. frontiersin.org The Val-Leu-Gly-Arg sequence, when presented in the context of a larger molecule, could mediate binding to a specific receptor or protein partner, a principle that is fundamental to the design of peptide-based inhibitors and modulators of biological pathways.

Table 4: Potential Applications as a Recognition Motif

ApplicationDesign PrincipleExample
Enzyme-activatable Probes The sequence serves as a substrate for a specific protease, leading to signal generation upon cleavage.A fluorophore and a quencher are separated by the peptide linker. Cleavage by the target enzyme restores fluorescence.
Targeted Drug Delivery The peptide sequence acts as a cleavable linker for the release of a drug in a specific biological environment.A cytotoxic drug is conjugated to a targeting moiety via the Val-Leu-Gly-Arg linker, for release in a tumor microenvironment rich in a specific protease.
Protein-Protein Interaction Studies The peptide sequence mimics a binding epitope, allowing it to be used as a competitive inhibitor or as a bait in pull-down assays.The peptide is immobilized on beads to identify and isolate proteins that bind to this specific motif.

Analytical and Bioanalytical Methodologies Utilizing Boc Val Leu Gly Arg Oh

Advanced Chromatographic Separations in Peptide Analysis

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides like Boc-Val-Leu-Gly-Arg-OH. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separation, leveraging hydrophobic interactions between the peptide and the stationary phase. For a moderately polar peptide such as this, a C18 column is typically effective. nih.gov

The separation mechanism in RP-HPLC relies on a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as trifluoroacetic acid (TFA). TFA serves to ion-pair with basic residues like arginine, improving peak shape and resolution. A gradient elution, where the concentration of the organic solvent is gradually increased, is standard for separating peptides from impurities generated during synthesis, such as deletion sequences or those with failed deprotection steps. nih.gov

The chromatographic conditions can be meticulously optimized to achieve baseline separation of the target peptide from closely related impurities. Key parameters that are adjusted include the gradient slope, flow rate, and temperature.

Table 1: Illustrative RP-HPLC Parameters for Peptide Analysis

ParameterConditionPurpose
Column C18, 2.6-5 µm particle sizeProvides hydrophobic stationary phase for retention.
Mobile Phase A 0.1% TFA in WaterAqueous component, provides ion-pairing agent.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier to elute the peptide.
Gradient 5% to 60% B over 30 minEnsures elution of components with varying polarity.
Flow Rate 1.0 mL/minStandard flow for analytical scale columns.
Detection UV at 214/280 nm214 nm for peptide bonds; 280 nm if aromatic residues are present.
Temperature 25-40 °CAffects viscosity and retention, can improve peak shape.

This table represents typical starting conditions for the analysis of a protected peptide and would be optimized for this compound specifically.

Mass Spectrometry for Sequence Verification and Fragmentation Studies

Mass spectrometry (MS) is an indispensable tool for confirming the identity and structural integrity of peptides. For this compound, electrospray ionization (ESI) is the preferred method to generate intact protonated molecular ions, [M+H]⁺, in the gas phase. warwick.ac.uk High-resolution mass spectrometry can confirm the elemental composition, as the measured mass-to-charge ratio (m/z) can be matched to the theoretical value with high accuracy. rsc.org

Tandem mass spectrometry (MS/MS) is employed to verify the amino acid sequence. warwick.ac.uk In this technique, the precursor ion (the protonated peptide) is isolated and subjected to fragmentation through methods like collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the sequence.

Investigation of Fragmentation Patterns and Energetics of this compound

The fragmentation of a peptide like this compound in a CID experiment predominantly occurs at the amide bonds, leading to the formation of b- and y-type ions. The presence of the N-terminal Boc group and the C-terminal arginine residue significantly influences the fragmentation pattern.

The highly basic guanidino group of the C-terminal arginine preferentially sequesters the proton in the gas phase. warwick.ac.uk This "charge-sequestration" makes the peptide less likely to fragment at lower collision energies compared to peptides lacking such a basic residue. warwick.ac.uk Consequently, higher energy is required to induce fragmentation. warwick.ac.uk

When fragmentation does occur, the charge is often retained on the C-terminal fragment containing the arginine, leading to a prominent series of y-ions. The expected major fragment ions are detailed below.

Table 2: Predicted Dominant Fragment Ions for [this compound + H]⁺ in CID

Fragment IonSequenceTheoretical m/zIon Type
y₁Arg-OH175.12y-ion
y₂Gly-Arg-OH232.14y-ion
y₃Leu-Gly-Arg-OH345.22y-ion
b₂Boc-Val-Leu315.22b-ion (lower intensity)
b₃Boc-Val-Leu-Gly372.24b-ion (lower intensity)

Note: The m/z values are for the monoisotopic masses. The actual spectrum would show an isotopic distribution.

The Boc protecting group can also undergo a characteristic neutral loss of isobutylene (B52900) (56 Da) or tert-butanol (B103910) (74 Da). The fragmentation energetics, or the collision energy required to induce specific bond cleavages, can be studied to understand the stability of the peptide backbone and the influence of its constituent residues. researchgate.net Studies have shown that the energy needed for fragmentation correlates with the gas-phase basicity of the most basic residue, which in this case is arginine. warwick.ac.uk

Enantiomeric Analysis of Constituent Amino Acids (e.g., D- vs. L-amino acids) within Peptide Sequences

Ensuring the enantiomeric purity of a peptide is critical, as the presence of D-amino acids instead of the natural L-amino acids can drastically alter its biological activity and structure. pdx.edu Racemization can occur during the peptide synthesis process, particularly during amino acid activation steps. Therefore, methods to confirm the chiral integrity of valine, leucine (B10760876), and arginine within the this compound sequence are essential.

A common and robust method for enantiomeric analysis involves the following steps:

Total Hydrolysis: The peptide is completely hydrolyzed into its constituent amino acids using strong acid (e.g., 6M HCl). mdpi.com

Derivatization: The resulting amino acid mixture is reacted with a chiral derivatizing agent. nih.gov A widely used reagent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or L-FDAA). nih.govjst.go.jp This reagent reacts with the primary amines of the amino acids to form diastereomeric derivatives.

Chromatographic Separation: The diastereomers (e.g., L-FDAA-L-Val and L-FDAA-D-Val) now have different physical properties and can be separated using standard RP-HPLC. mdpi.comjst.go.jp

Detection and Quantification: The separated diastereomers are detected (e.g., by UV or MS), and the peak areas are compared to quantify the percentage of any D-amino acid present. nih.gov

Alternative chiral derivatizing reagents and specialized chiral chromatography columns can also be employed for this purpose. mdpi.comscispace.com For instance, gas chromatography of derivatized amino acids on a chiral stationary phase is another powerful technique. mdpi.com

Potential Applications in in Vitro Research Model Systems

Development and Validation of Biochemical Assays for Protease Activity and Inhibition

Boc-Val-Leu-Gly-Arg-OH and its derivatives are instrumental in the development and validation of biochemical assays designed to measure the activity of proteases and screen for potential inhibitors. These assays are crucial for understanding the roles of proteases in various physiological and pathological processes.

One common application involves coupling the peptide to a chromogenic or fluorogenic reporter group. For instance, Boc-Val-Leu-Gly-Arg-pNA (para-nitroanilide) is a chromogenic substrate where the cleavage of the amide bond by a protease releases p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically. fishersci.fimedchemexpress.eu This provides a straightforward method to monitor enzyme activity. Similarly, fluorogenic substrates like Boc-Val-Leu-Gly-Arg-AMC (7-amino-4-methylcoumarin) are also widely used. medchemexpress.com Proteolytic cleavage of the bond between arginine and AMC releases the highly fluorescent AMC molecule, allowing for sensitive detection of enzyme kinetics. medchemexpress.combiorxiv.org

The specificity of the Val-Leu-Gly-Arg sequence makes it a substrate for certain proteases, such as the horseshoe crab clotting enzyme, which is utilized in assays for detecting bacterial endotoxins. fishersci.fifishersci.pt Furthermore, variations of this peptide sequence are employed to profile the specificity of a wide range of proteases, including those involved in blood coagulation like thrombin and Factor Xa. mdpi.comnih.govgoogle.com By systematically altering the amino acid sequence, researchers can design highly specific substrates for individual proteases, which is essential for developing targeted diagnostic and therapeutic agents.

The development of these assays often involves optimizing conditions such as pH, temperature, and substrate concentration to ensure reliable and reproducible results. medchemexpress.combiorxiv.org For example, the activity of an enzyme that cleaves Boc-Leu-Gly-Arg-AMC was found to be optimal at pH 9.0 and 45°C. medchemexpress.com

Table 1: Examples of this compound Derivatives in Protease Assays

Derivative Reporter Group Detection Method Target Enzyme Example
Boc-Val-Leu-Gly-Arg-pNA p-nitroanilide (pNA) Chromogenic (Spectrophotometry) Horseshoe crab clotting enzyme
Boc-Val-Leu-Gly-Arg-AMC 7-amino-4-methylcoumarin (B1665955) (AMC) Fluorogenic (Fluorometry) Convertases, Proteasome

Use as a Model Peptide in Mechanistic Enzymology Studies

This compound serves as a valuable model peptide for investigating the fundamental mechanisms of enzyme catalysis, particularly for proteases. The well-defined structure of this tetrapeptide allows researchers to study the intricacies of enzyme-substrate interactions, including the roles of specific amino acid residues in binding and catalysis.

Mechanistic enzymology studies often employ techniques like steady-state and pre-steady-state kinetics to elucidate the individual steps of the catalytic cycle. By using this compound or its derivatives as substrates, researchers can determine key kinetic parameters such as the Michaelis constant (KM) and the catalytic rate constant (kcat). wiley-vch.de These parameters provide insights into the affinity of the enzyme for the substrate and the efficiency of the catalytic process.

Furthermore, the peptide can be systematically modified to probe the importance of each amino acid residue. For example, substituting one amino acid at a time and observing the effect on the kinetic parameters can reveal the specific interactions that contribute to substrate recognition and binding within the enzyme's active site. nih.gov This approach, known as site-directed mutagenesis of the substrate, is a powerful tool for mapping the active site of a protease and understanding the molecular basis of its specificity.

Quantum mechanics/molecular mechanics (QM/MM) studies can also utilize model peptides like this compound to simulate the enzymatic reaction at an atomic level. mdpi.com These computational methods can provide detailed information about the transition states and intermediates of the reaction, complementing experimental findings and offering a deeper understanding of the catalytic mechanism.

Exploration in Proteomics Research as a Defined Substrate for Enzyme Profiling

In the field of proteomics, which involves the large-scale study of proteins, this compound and libraries of similar peptides are used as defined substrates for enzyme profiling. This approach allows for the characterization of the substrate specificity of known proteases and the identification of novel proteolytic activities in complex biological samples.

Positional scanning synthetic combinatorial libraries (PS-SCL) are a powerful tool in this context. nih.gov These libraries consist of a vast number of different peptides where one position is fixed with a specific amino acid, while the other positions contain a mixture of all other amino acids. By incubating a protease with such a library and measuring the cleavage of each peptide, researchers can rapidly determine the preferred amino acid at each position of the substrate recognition site.

For instance, a library could be synthesized where the P1 position is fixed as arginine (as in this compound), and the P2, P3, and P4 positions are varied. nih.gov This allows for a detailed mapping of the S2, S3, and S4 subsites of the protease. The data obtained from these experiments can be used to create a "specificity profile" for a given enzyme, which is a valuable resource for designing specific inhibitors or substrates. plos.org

This enzyme profiling approach has been successfully applied to a variety of proteases, including those from the cysteine and serine protease families. nih.gov The information gleaned from these studies is crucial for understanding the biological roles of proteases and for the development of new diagnostic and therapeutic strategies targeting these enzymes.

Emerging Research Directions and Future Perspectives

Rational Design of Peptide-Based Probes and Research Tools with Enhanced Specificity

The rational design of peptide-based probes is a methodical approach to developing molecules with high affinity and specificity for a target enzyme. This process often involves systematically modifying a known peptide sequence to optimize its interaction with the enzyme's active site. The tetrapeptide sequence Val-Leu-Gly-Arg serves as an excellent starting point for such endeavors, particularly for targeting proteases that recognize and cleave after an arginine residue.

The design process typically considers the distinct subsites (S1, S2, S3, S4, etc.) of the protease active site, each accommodating a specific amino acid residue (P1, P2, P3, P4, etc.) of the peptide substrate. In the context of Boc-val-leu-gly-arg-OH, the arginine residue occupies the P1 position, a critical determinant for proteases with trypsin-like activity. The rational design of probes based on this scaffold would involve:

P1 Position Modification: While arginine is a common recognition motif, its replacement with other basic or non-natural amino acids can fine-tune specificity for different proteases within the same family.

P2, P3, and P4 Position Scanning: The valine (P4), leucine (B10760876) (P3), and glycine (B1666218) (P2) residues can be systematically substituted with a variety of natural and unnatural amino acids. For instance, replacing leucine with an aromatic residue at the P2 position could enhance binding to the S2 subsite of certain cathepsins. rsc.org Similarly, modifications at the P3 and P4 positions can exploit hydrophobic or electrostatic interactions within the corresponding enzyme subsites to increase binding affinity and selectivity. nih.gov

Incorporation of Non-Standard Moieties: The introduction of unnatural amino acids, such as D-amino acids, can confer resistance to proteolytic degradation, thereby creating more stable inhibitors. plos.org Furthermore, the attachment of reporter groups, like fluorophores or quenchers, to the peptide backbone is a key step in converting a simple peptide into a functional probe for monitoring enzyme activity. rsc.org

A study on the rational design of tetrapeptide tyrosinase inhibitors demonstrated that a combination of electrostatic, hydrogen bonding, and hydrophobic interactions is crucial for potent activity. nih.gov This highlights the importance of considering the physicochemical properties of each amino acid in the peptide sequence to achieve the desired inhibitory effect. By applying these principles to the this compound sequence, researchers can develop a diverse array of probes and research tools with tailored specificities for various proteases.

Integration of Computational Approaches for Predicting Peptide-Enzyme Interactions and Activity

Computational modeling has become an indispensable tool in modern drug discovery and probe development, offering a powerful means to predict and analyze peptide-enzyme interactions at a molecular level. nih.gov These in silico methods can significantly accelerate the rational design process by providing insights into the structural basis of binding and by prescreening potential peptide candidates before their synthesis.

For a peptide such as this compound, computational approaches can be employed in several ways:

Molecular Docking: This technique predicts the preferred orientation of the peptide when bound to the active site of a target enzyme. nih.govresearchgate.net By simulating the docking of the Val-Leu-Gly-Arg sequence into the crystal structure of a protease, researchers can visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This information can then be used to guide the design of modified peptides with improved binding affinity.

Structure-Activity Relationship (SAR) Studies: Computational methods can be used to build and analyze SAR models, which correlate the structural features of a series of peptides with their biological activity. plos.org For example, by computationally modeling a library of Val-Leu-Gly-Arg analogs, researchers can identify the key structural determinants for potent and selective enzyme inhibition.

Recent studies have successfully used computational modeling to understand the binding of peptide inhibitors to various proteases, including dipeptidyl peptidase IV (DPP IV) and protease-activated receptor 2 (PAR2). researchgate.netacs.org These studies demonstrate the power of combining computational predictions with experimental validation to elucidate the molecular mechanisms of peptide-enzyme recognition. Applying these computational strategies to the Val-Leu-Gly-Arg sequence can provide a detailed roadmap for designing novel and highly effective probes and inhibitors based on the this compound scaffold.

Application in High-Throughput Screening Technologies for Enzyme Substrate Discovery and Characterization

High-throughput screening (HTS) is a critical component of drug discovery, enabling the rapid testing of large numbers of compounds to identify potential modulators of a biological target. scbt.com Peptide substrates are essential tools in HTS assays for enzymes, particularly proteases and kinases. scbt.comcellsignal.com The this compound sequence has given rise to important derivatives that are widely used as substrates in HTS applications.

The core principle involves attaching a reporter group to the peptide sequence that generates a detectable signal upon cleavage by the target enzyme. Two notable examples derived from the Val-Leu-Gly-Arg sequence are:

Boc-Val-Leu-Gly-Arg-pNA (p-nitroanilide): This is a chromogenic substrate used for the colorimetric detection of enzyme activity. fishersci.ptfishersci.fimotifbiotech.com The p-nitroanilide group is colorless when attached to the peptide but releases a yellow-colored product upon cleavage, which can be quantified spectrophotometrically. A primary application of this substrate is in the detection of bacterial endotoxins through the Limulus amebocyte lysate (LAL) test, where it is cleaved by the horseshoe crab clotting enzyme. fishersci.ptfishersci.finih.gov

Boc-Val-Leu-Gly-Arg-AMC (7-amino-4-methylcoumarin): This is a fluorogenic substrate that offers higher sensitivity compared to its chromogenic counterpart. medchemexpress.com The AMC group is non-fluorescent when part of the peptide but becomes highly fluorescent upon enzymatic cleavage. This substrate has been used to study the activity of the proteasome, a key enzyme complex involved in protein degradation. medchemexpress.comnih.gov

The use of these substrates in HTS assays allows for the rapid and quantitative measurement of enzyme activity in a multi-well plate format. plos.orgplos.org This enables the screening of large chemical libraries to identify potential enzyme inhibitors or activators. For instance, a decrease in the rate of pNA or AMC release in the presence of a test compound would indicate inhibition of the target enzyme.

The development of such robust and sensitive HTS assays is crucial for the discovery of new therapeutic agents. The versatility of the Val-Leu-Gly-Arg sequence makes its derivatives valuable tools for a range of HTS applications, from endotoxin (B1171834) detection to the study of fundamental cellular processes like proteasomal degradation.

Q & A

Q. What are the standard protocols for synthesizing Boc-Val-Leu-Gly-Arg-OH, and how can purity be optimized?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, utilizing Fmoc/t-Bu chemistry. Key steps include:
  • Resin selection : Wang resin for C-terminal carboxylate anchoring.
  • Coupling cycles : Use HBTU/HOBt as coupling agents with DIEA in DMF .
  • Boc deprotection : 30% TFA in DCM (1 × 2 min, 1 × 20 min).
  • Cleavage : TFA:thioanisole:H₂O:EDT (90:5:3:2) for 2 hours.
  • Purity optimization : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) and MALDI-TOF MS for validation. Repetitive lyophilization improves yield .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

  • Methodological Answer :
  • Solubility profiling : Test in aqueous buffers (pH 3–9), DMSO, and DMF using dynamic light scattering (DLS) to detect aggregation.
  • Stability assays : Incubate at 4°C, 25°C, and 37°C for 24–72 hours. Monitor degradation via HPLC and circular dichroism (CD) spectroscopy for secondary structure changes .
  • Data table example :
Condition (pH/Temp)Solubility (mg/mL)Stability (% intact at 72h)
pH 7.4, 4°C12.598%
pH 5.0, 37°C3.265%

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR in DMSO-d6 or D₂O to confirm backbone connectivity and Boc protection .
  • FT-IR : Amide I (1650 cm⁻¹) and II (1550 cm⁻¹) bands for secondary structure analysis.
  • Mass spectrometry : ESI-MS or MALDI-TOF for molecular weight validation (±0.1 Da tolerance) .

Advanced Research Questions

Q. How can contradictory data in this compound’s bioactivity assays be resolved?

  • Methodological Answer :
  • Identify variables : Purity (>95% by HPLC), assay conditions (ionic strength, temperature), and cell line specificity (e.g., HEK293 vs. HeLa).
  • Replicate experiments : Use triplicate technical and biological replicates.
  • Statistical analysis : ANOVA with post-hoc Tukey tests to compare groups. Address outliers via Grubbs’ test .
  • Cross-validate : Compare with orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase assays) .

Q. What computational strategies are recommended for predicting this compound’s conformational dynamics?

  • Methodological Answer :
  • Molecular dynamics (MD) : Simulate in explicit solvent (TIP3P water) using AMBER or GROMACS. Run 100-ns trajectories to analyze α-helix/β-sheet propensity.
  • Docking studies : Use AutoDock Vina to predict interactions with targets like thrombin or integrins. Validate with mutagenesis data .
  • Free energy calculations : MM-PBSA/GBSA to quantify binding affinities .

Q. How can researchers design studies to evaluate the peptide’s protease resistance in physiological environments?

  • Methodological Answer :
  • Experimental design :
  • Sample preparation : Incubate with trypsin, chymotrypsin, or plasma at 37°C.
  • Time points : 0, 1, 3, 6, 12 hours.
  • Analysis : LC-MS/MS to identify cleavage sites; quantify intact peptide via UV-Vis at 220 nm .
  • Control : Include stabilized analogs (e.g., D-amino acid substitutions) for comparison .

Data Analysis & Reporting Guidelines

What frameworks should guide the formulation of research questions for this compound studies?

  • Methodological Answer : Apply the PICO framework :
  • P : Target cell lines or enzymes.
  • I : Peptide concentration/delivery method.
  • C : Untreated controls or scrambled peptides.
  • O : Metrics like IC₅₀, binding kinetics, or cytotoxicity .
  • FINER criteria : Ensure feasibility, novelty, and relevance to fields like oncology or immunology .

Q. How should researchers address potential biases in bioactivity studies?

  • Methodological Answer :
  • Blinding : Assign peptide and control samples randomly; use coded labels.
  • Negative controls : Include scrambled sequences and solvent-only groups.
  • Data transparency : Share raw datasets (e.g., on Zenodo) and pre-register protocols on Open Science Framework .

Tables for Experimental Design

Q. Table 1: Key Variables in Synthesis Optimization

VariableImpact on Yield/PurityRecommended Range
Coupling agentHBTU vs. HATU efficiency2–4 equivalents
Solvent (DMF vs. NMP)Swelling of resinDMF (0.5 mL/g resin)
Deprotection timeBoc removal efficiency2 × 2 min + 20 min

Q. Table 2: Common Pitfalls in Conformational Studies

PitfallMitigation StrategyReference
Overinterpretation of CD dataValidate with NMR/MD simulations
Insufficient sampling in MDExtend simulation to 200+ ns

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.